3-(1-(2-(Benzylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

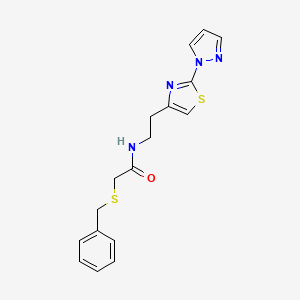

The compound “3-(1-(2-(Benzylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring, an imidazolidine ring, and a benzylthio group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring (a four-membered cyclic amine), an imidazolidine ring (a five-membered ring with two nitrogen atoms), and a benzylthio group (a benzyl group attached to a sulfur atom) .Scientific Research Applications

Antitubercular Activity

Recent research has highlighted the synthesis of new benzothiazole-based compounds with significant antitubercular properties . These compounds, including derivatives similar to our compound of interest, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules were found to be comparable with standard reference drugs, indicating their potential as effective antitubercular agents.

Antiviral and Anti-Infective Agents

Studies on 1,2,4-triazolethiones have revealed their role as potential antiviral and anti-infective drugs . Compounds with structures similar to 3-(1-(2-(Benzylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione have been investigated for their chemopreventive and chemotherapeutic effects, particularly in the context of HIV-1 treatment and other viral infections.

Anticancer Potential

Thiazolidin-4-one derivatives, which share a structural motif with our compound, have been synthesized and evaluated for their anticancer potential . These molecules have undergone cytotoxicity screening studies and have shown efficacy within a certain range, suggesting their use as promising leads in the development of new anticancer drugs.

Antimicrobial Activity

The same thiazolidin-4-one derivatives have also been assessed for their antimicrobial activity . They have demonstrated potent activity against selective strains of Gram-positive and Gram-negative bacteria and fungal strains, highlighting their potential as broad-spectrum antimicrobial agents.

Antioxidant Properties

In addition to their antimicrobial and anticancer activities, these thiazolidin-4-one analogs have been evaluated for their antioxidant properties . One particular derivative was found to be the most potent, with an IC50 value that was competitive with ascorbic acid, a known antioxidant.

Applications in Materials Science

Compounds including imidazolidine-2,4-dione structures have been utilized in a wide range of applications from pharmacologically active compounds to materials science . The development of new synthetic methods for these compounds remains a focus of research, emphasizing their broad utility in creating complex molecular architectures.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withtubulin , a protein that forms microtubules, which are a component of the cell’s cytoskeleton .

Mode of Action

It’s known that similar compounds inhibit the polymerization of tubulin, leading to a significant reduction in tubulin polymerization . This suggests that 3-(1-(2-(Benzylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione may also interact with tubulin in a similar manner.

Biochemical Pathways

The inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, which is crucial for cell division . This could potentially affect various cellular processes, including cell growth and proliferation.

Result of Action

Similar compounds have been shown to have significant in vitro antiproliferative activities in certain cancer cells . They can also induce cell cycle arrest and apoptosis .

properties

IUPAC Name |

3-[1-(2-benzylsulfanylacetyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-13-6-16-15(21)18(13)12-7-17(8-12)14(20)10-22-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGAKHSUXQCCMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CSCC2=CC=CC=C2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(Benzylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2986480.png)

![{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid](/img/structure/B2986483.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2986486.png)

![3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2986489.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2986501.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986503.png)